molecular formula C20H20N2O2 B285144 Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate

Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate

Cat. No.: B285144
M. Wt: 320.4 g/mol
InChI Key: SRKPWQDYWFZFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate, also known as EAEQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline-based molecules, which are known for their diverse range of biological activities.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate is not fully understood, but it is believed to involve the interaction of this compound with specific biomolecules such as metal ions and enzymes. The binding of this compound to metal ions can result in the formation of a complex that can modulate the activity of enzymes involved in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and prevent oxidative damage to biomolecules such as DNA, lipids, and proteins. The anti-inflammatory activity of this compound is believed to involve the inhibition of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. The anticancer activity of this compound is attributed to its ability to induce cell death in cancer cells through various mechanisms such as apoptosis and autophagy.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate is its fluorescent properties, which make it a useful tool for the detection of metal ions in biological samples. This compound is also relatively easy to synthesize and purify, making it accessible for use in various scientific research fields. However, one of the limitations of this compound is its relatively low water solubility, which can limit its applications in biological systems. Additionally, the mechanism of action of this compound is not fully understood, which can hinder its optimization for specific applications.

Future Directions

There are several future directions for the research of Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate. One potential direction is to further investigate the mechanism of action of this compound, particularly its interactions with specific biomolecules such as enzymes and metal ions. This can provide insights into the potential applications of this compound in various scientific research fields. Another potential direction is to optimize the properties of this compound for specific applications, such as improving its water solubility or enhancing its photosensitizing properties for PDT. Finally, the development of novel derivatives of this compound with improved properties can also be a potential direction for future research.

Synthesis Methods

The synthesis of Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate involves the reaction between 4-ethylaniline and 3-carboxyquinoline in the presence of ethyl chloroformate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as a yellow crystalline solid. The purity of this compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the primary applications of this compound is as a fluorescent probe for the detection of metal ions such as zinc and copper. This compound can selectively bind to these metal ions, resulting in a change in its fluorescence properties, which can be detected using spectroscopic techniques.
Another potential application of this compound is as a photosensitizer for photodynamic therapy (PDT) of cancer. PDT involves the use of a photosensitizer that can selectively accumulate in cancer cells, followed by irradiation with light of a specific wavelength. The photosensitizer absorbs the light energy and generates reactive oxygen species, which can induce cell death in cancer cells. This compound has been shown to exhibit promising photosensitizing properties, making it a potential candidate for PDT.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

ethyl 4-(4-ethylanilino)quinoline-3-carboxylate

InChI

InChI=1S/C20H20N2O2/c1-3-14-9-11-15(12-10-14)22-19-16-7-5-6-8-18(16)21-13-17(19)20(23)24-4-2/h5-13H,3-4H2,1-2H3,(H,21,22)

InChI Key

SRKPWQDYWFZFJM-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)OCC

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)OCC

Origin of Product

United States

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